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Introduction
Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the mitochondrial catabolism

of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5] It is an

omega-carboxyacyl-CoA, a thioester derivative of glutaric acid and coenzyme A.[6][7] While

integral to normal amino acid metabolism, the accumulation of Glutaryl-CoA and its

downstream metabolites is the hallmark of the neurometabolic disorder Glutaric Aciduria Type I

(GA-I), making it a molecule of significant interest in clinical research and drug development.[2]

[8][9] This guide provides an in-depth exploration of the biochemical properties of Glutaryl-
CoA, its metabolic context, associated enzymology, and relevant experimental methodologies.

Chemical and Physical Properties
Glutaryl-CoA is a relatively hydrophobic molecule characterized by a five-carbon dicarboxylic

acid (glutarate) linked to coenzyme A via a high-energy thioester bond.[6][10] This bond is

central to its metabolic reactivity. Key properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-[2-[3-[[(2R)-4-

[[[(2R,3S,4R,5R)-5-(6-

aminopurin-9-yl)-4-hydroxy-3-

phosphonooxyoxolan-2-

yl]methoxy-

hydroxyphosphoryl]oxy-

hydroxyphosphoryl]oxy-2-

hydroxy-3,3-

dimethylbutanoyl]amino]propa

noylamino]ethylsulfanyl]-5-

oxopentanoic acid

[6]

Molecular Formula C26H42N7O19P3S [6][10]

Molar Mass 881.6 g/mol [6][10]

CAS Number 3131-84-8 [4][6]

Cellular Locations
Mitochondria, Extracellular

space, Cytoplasm
[6][7]

Tissue Locations Liver, Fibroblasts [6][7]

Metabolic Pathways Involving Glutaryl-CoA
Glutaryl-CoA sits at the confluence of several metabolic pathways. Its fate is determined by

the enzymatic activity of Glutaryl-CoA dehydrogenase (GCDH).

Anabolism
Glutaryl-CoA is formed from the degradation of L-lysine, L-hydroxylysine, and L-tryptophan.[1]

[3] These complex, multi-step pathways converge on 2-oxoadipate, which is then oxidatively

decarboxylated to form Glutaryl-CoA.

Catabolism in Health and Disease
Under normal physiological conditions, Glutaryl-CoA is efficiently processed by GCDH.

However, in cases of GCDH deficiency, alternative metabolic routes are activated, leading to
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the production of pathogenic compounds.

Primary Catabolic Pathway: The mitochondrial enzyme Glutaryl-CoA dehydrogenase

(GCDH) catalyzes the oxidative decarboxylation of Glutaryl-CoA to crotonyl-CoA and CO2,

using an electron transfer flavoprotein as its electron acceptor.[3][7][11] Crotonyl-CoA then

proceeds through further metabolism to eventually yield acetyl-CoA.

Pathological Pathways (in GCDH Deficiency):

Formation of Glutaric Acid: Accumulated Glutaryl-CoA is hydrolyzed to glutaric acid (GA),

a key neurotoxic metabolite.[2][9]

Formation of 3-Hydroxyglutaric Acid: Glutaryl-CoA can be dehydrogenated by other acyl-

CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), to form

glutaconyl-CoA.[1] This intermediate is subsequently hydrated to 3-hydroxyglutaryl-CoA
and then hydrolyzed to 3-hydroxyglutaric acid (3-OH-GA), another major pathogenic

metabolite in GA-I.[1]

Peroxisomal Oxidation: A fraction of Glutaryl-CoA may be oxidized in peroxisomes to

glutaconyl-CoA and H2O2.[12]

Carnitine Conjugation: To facilitate its removal, Glutaryl-CoA is converted to

glutarylcarnitine, an important diagnostic marker for GA-I detected in neonatal screening.

[1][2]
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Caption: Metabolic fate of Glutaryl-CoA in health and disease.

Enzymology: Glutaryl-CoA Dehydrogenase (GCDH)
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GCDH is the central enzyme in Glutaryl-CoA metabolism. Its dysfunction is the direct cause of

GA-I.

Structure and Location: GCDH is a homotetrameric enzyme located in the mitochondrial

matrix. Each of the four identical subunits contains a non-covalently bound Flavin Adenine

Dinucleotide (FAD) cofactor.[11][13][14]

Gene: The enzyme is encoded by the GCDH gene, located on chromosome 19p13.13.[2][11]

Function: GCDH catalyzes a two-step reaction: the FAD-dependent dehydrogenation of

Glutaryl-CoA to form an enzyme-bound glutaconyl-CoA intermediate, followed by its

decarboxylation to yield crotonyl-CoA and CO2.[11][15]

Kinetics: The overall reaction rate is limited not by the chemical steps of dehydrogenation or

decarboxylation, but by the release of the final product, crotonyl-CoA, from the enzyme's

active site.[13][14] This product release is the major rate-determining step in the steady-state

turnover of GCDH.[13][14][15]

Enzyme Kinetic Parameters (Human GCDH)

Data for specific Km and Vmax values of human Glutaryl-CoA Dehydrogenase are highly dependent

on experimental conditions (pH, temperature, buffer composition, and electron acceptor used) and

are not consistently reported across the literature. Researchers should consult primary papers for

values specific to their experimental setup.

Pathophysiological Significance
The clinical relevance of Glutaryl-CoA is defined by its accumulation in GA-I, an autosomal

recessive disorder.[2][9]

Mechanism of Toxicity: The deficiency of GCDH leads to the buildup of Glutaryl-CoA, which

is then shunted into producing glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2]

These dicarboxylic acids are considered the primary neurotoxins, causing excitotoxicity and

damage to the brain, particularly the basal ganglia (caudate and putamen).[2][3][8]

Secondary Metabolic Disruption: Elevated levels of Glutaryl-CoA can also exert toxic effects

by inhibiting other key mitochondrial enzymes. Notably, it has been shown to be an
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uncompetitive inhibitor of the alpha-ketoglutarate dehydrogenase complex, a crucial enzyme

in the Krebs cycle, thereby impairing cellular energy production.[3] This synergistic effect of

direct neurotoxicity and energy deficit contributes to the severe striatal degeneration seen in

patients, especially during periods of catabolic stress like fever or infection.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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